molecular formula C16H17BF3NO2S B6342050 2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402237-81-3

2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342050
CAS No.: 1402237-81-3
M. Wt: 355.2 g/mol
InChI Key: NMIVSNNEOFCMHG-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring, and a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Boronic Acid Pinacol Ester: The final step involves the formation of the boronic acid pinacol ester through a reaction between the thiazole derivative and a boronic acid reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an organic solvent (e.g., toluene) under mild conditions.

    Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl or vinyl-aryl compounds.

    Oxidation: Forms boronic acids.

    Reduction: Yields boranes.

Scientific Research Applications

2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals due to its ability to form stable carbon-boron bonds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group and thiazole ring provide stability and reactivity, making the compound an effective reagent in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and thiazole groups, making it less reactive in certain applications.

    4-Methylphenylboronic Acid Pinacol Ester: Contains a methyl group instead of a trifluoromethyl group, resulting in different reactivity and stability.

    2-Thienylboronic Acid Pinacol Ester: Contains a thiophene ring instead of a thiazole ring, leading to variations in electronic properties and reactivity.

Uniqueness

2-(4-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group and thiazole ring, which enhance its reactivity and stability in various chemical reactions. These structural features make it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIVSNNEOFCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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